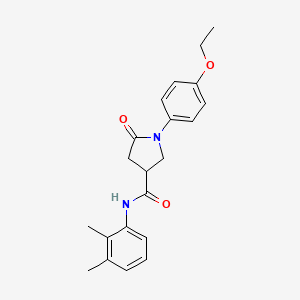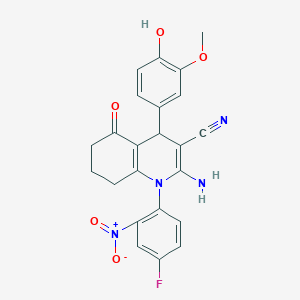![molecular formula C22H23N3O5S B4098196 2-[3-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE](/img/structure/B4098196.png)
2-[3-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE
Overview
Description
2-[3-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzodioxole moiety, an imidazolidinone ring, and an ethoxyphenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE typically involves multiple steps, including the formation of the benzodioxole moiety, the imidazolidinone ring, and the final coupling with the ethoxyphenyl group. Common synthetic routes may involve:
Formation of Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions.
Synthesis of Imidazolidinone Ring: This step may involve the reaction of an appropriate amine with a carbonyl compound, followed by cyclization.
Coupling with Ethoxyphenyl Group: The final step involves coupling the synthesized intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[3-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The imidazolidinone ring can form hydrogen bonds with biological macromolecules, influencing their function. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-1-METHYL-5-OXO-2-THIOXOIMIDAZOLIDIN-4-YL]-N-(4-METHOXYPHENYL)ACETAMIDE
- 2-[3-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-1-METHYL-5-OXO-2-SELANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE
Uniqueness
The unique combination of the benzodioxole moiety, imidazolidinone ring, and ethoxyphenyl group in 2-[3-(2H-1,3-BENZODIOXOL-5-YLMETHYL)-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE provides distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-3-28-16-7-5-15(6-8-16)23-20(26)11-17-21(27)24(2)22(31)25(17)12-14-4-9-18-19(10-14)30-13-29-18/h4-10,17H,3,11-13H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRALTGGCGQGDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]-1-ETHYL-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B4098120.png)
![2-[(3,5-Dimethylpyrazolyl)sulfonyl]-4-chloro-1-ethoxybenzene](/img/structure/B4098134.png)
![N-(2-nitrophenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B4098145.png)
![6-Amino-4-[5-(2-methyl-3-nitrophenyl)furan-2-yl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4098151.png)
![N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B4098157.png)
![N-(3,4-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3a,4,5,6,7,7a-hexahydro-1H-benzimidazole-1-carboxamide](/img/structure/B4098177.png)
![1-[(4-chlorophenyl)methyl]-N-[(1-ethylimidazol-2-yl)methyl]triazole-4-carboxamide](/img/structure/B4098184.png)
![N-{2-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-2-methyl-1-propanamine hydrochloride](/img/structure/B4098190.png)
![2-oxo-2-(1-piperidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4098203.png)
![2,6-dibutoxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4098211.png)
![N-[(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonothioyl]benzamide](/img/structure/B4098220.png)

![4-acetylphenyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-3-phenylpropanoate](/img/structure/B4098234.png)
